6-(2-Hydroxypropan-2-yl)picolinaldehyde
Description
Properties
IUPAC Name |
6-(2-hydroxypropan-2-yl)pyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-9(2,12)8-5-3-4-7(6-11)10-8/h3-6,12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYRPDFPIPMCFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC(=N1)C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653950 | |
| Record name | 6-(2-Hydroxypropan-2-yl)pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933791-34-5 | |
| Record name | 6-(1-Hydroxy-1-methylethyl)-2-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933791-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(2-Hydroxypropan-2-yl)pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 2 Hydroxypropan 2 Yl Picolinaldehyde
Strategies for Carbon-Carbon Bond Formation at the Pyridine (B92270) C-6 Position
The introduction of the 2-hydroxypropan-2-yl moiety at the C-6 position of the pyridine ring is a critical step in the synthesis of the target molecule. This is typically achieved through carbon-carbon bond-forming reactions, with organometallic reagents playing a pivotal role.
One of the most common and effective strategies involves the use of Grignard reagents. The reaction of an isopropylmagnesium halide (e.g., isopropylmagnesium bromide) with a suitable pyridine precursor bearing an electrophilic center at the C-6 position is a primary method. For instance, a 6-halopyridine derivative can serve as the electrophile in a cross-coupling reaction. While the direct coupling of Grignard reagents with 2-halopyridines can be challenging, advancements in catalytic systems have improved the feasibility of such transformations. nih.gov
Another powerful approach is the reaction of a Grignard reagent with a pyridine N-oxide. This method can offer high regioselectivity for substitution at the C-2 and C-6 positions. The reaction of a suitable pyridine N-oxide with isopropylmagnesium bromide would lead to the introduction of the isopropyl group, which can then be further functionalized.
Alternatively, the addition of an organolithium reagent, such as isopropyllithium, to a pyridine derivative can also be employed to form the desired carbon-carbon bond at the C-6 position. The choice between a Grignard reagent and an organolithium reagent often depends on the specific substrate and the desired reaction conditions.
The following table summarizes typical conditions for these carbon-carbon bond-forming reactions.
| Reagent | Substrate | Catalyst/Conditions | Product | Reference |
| Isopropylmagnesium Bromide | 6-Bromopicolinaldehyde (protected) | Pd or Ni catalyst | 6-Isopropylpicolinaldehyde (protected) | nih.gov |
| Isopropylmagnesium Bromide | Pyridine N-oxide derivative | THF, room temperature | 2-Isopropylpyridine N-oxide derivative | nih.gov |
| Isopropyllithium | 6-Halopyridine derivative | Anhydrous ether, low temperature | 6-Isopropylpyridine derivative | nih.gov |
Functional Group Interconversions Leading to the Aldehyde and Hydroxyl Moieties
With the carbon skeleton in place, the next synthetic challenge is the installation of the aldehyde and tertiary hydroxyl groups. These transformations often involve a series of functional group interconversions.
A highly convergent strategy involves the reaction of a 6-substituted picolinaldehyde derivative with an organometallic reagent. For instance, if the starting material is 6-bromopicolinaldehyde, the Grignard reagent derived from acetone (B3395972) (2-hydroxypropan-2-yl)magnesium bromide could theoretically be used. However, a more common and practical approach is the reaction of a picolinaldehyde derivative with an organometallic reagent that delivers a propan-2-yl nucleophile, followed by oxidation.
A more direct route to the tertiary alcohol involves the reaction of a suitable pyridine precursor with acetone. For example, a 6-lithiated pyridine derivative can react with acetone to form the lithium salt of the tertiary alcohol, which upon acidic workup yields the 2-hydroxypropan-2-yl group. acs.orggoogle.com
The aldehyde functionality can be introduced through various methods. If the synthesis starts from a 6-(2-hydroxypropan-2-yl)picolinonitrile, the nitrile group can be hydrolyzed to a carboxylic acid, which is then reduced to the aldehyde. Alternatively, the nitrile can be directly converted to the aldehyde using reducing agents like diisobutylaluminium hydride (DIBAL-H). Another approach is the oxidation of a corresponding primary alcohol, such as 6-(2-hydroxypropan-2-yl)-2-pyridinemethanol, using mild oxidizing agents like manganese dioxide (MnO2) or Dess-Martin periodinane to selectively form the aldehyde without affecting the tertiary alcohol.
| Starting Material | Reagent(s) | Functionality Formed | Reference |
| 6-Lithiated Pyridine Derivative | Acetone, then H3O+ | 2-Hydroxypropan-2-yl | acs.orggoogle.com |
| 6-(2-Hydroxypropan-2-yl)picolinonitrile | 1. DIBAL-H; 2. H2O | Aldehyde | researchgate.net |
| 6-(2-Hydroxypropan-2-yl)-2-pyridinemethanol | MnO2 or Dess-Martin Periodinane | Aldehyde | google.com |
Derivatization from Halogenated Pyridine Precursors
Halogenated pyridines are versatile and readily available starting materials for the synthesis of 6-(2-hydroxypropan-2-yl)picolinaldehyde. 6-Bromopicolinaldehyde or its protected acetal (B89532) form is a particularly useful precursor. oakwoodchemical.com
The synthesis can proceed via a halogen-metal exchange reaction, typically using an organolithium reagent such as n-butyllithium, to generate a 6-lithiated picolinaldehyde derivative in situ. This nucleophilic species can then be reacted with acetone to form the tertiary alcohol. It is often necessary to protect the aldehyde group as an acetal before the halogen-metal exchange to prevent the organolithium reagent from attacking the aldehyde. wikipedia.orgresearchgate.net
Alternatively, a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, can be employed. In this case, a 6-halopicolinaldehyde derivative would be coupled with an appropriate organoboron or organotin reagent containing the 2-hydroxypropan-2-yl moiety. However, the synthesis of such an organometallic reagent might be complex. A more straightforward approach is the coupling with an isopropyl-containing organometallic reagent, followed by a separate step to introduce the hydroxyl group.
A summary of derivatization strategies from halogenated pyridines is presented below.
| Halogenated Precursor | Key Transformation | Intermediate/Product | Reference |
| 6-Bromopicolinaldehyde Acetal | 1. n-BuLi; 2. Acetone; 3. H3O+ | This compound Acetal | wikipedia.orgresearchgate.net |
| 6-Bromopicolinaldehyde | Isopropylzinc reagent, Pd catalyst | 6-Isopropylpicolinaldehyde | nih.gov |
| 2,6-Dichloropyridine | 1. Isopropylmagnesium bromide; 2. Oxidation | 6-Chloro-2-isopropylpyridine | nih.gov |
Chemo- and Regioselective Synthesis Approaches
The presence of multiple reactive sites in the target molecule and its intermediates necessitates a high degree of chemo- and regioselectivity in the synthetic design.
Regioselectivity: The functionalization of the pyridine ring must be directed to the C-6 position. When starting with an unsubstituted pyridine, directing groups or specific reaction conditions are required to achieve the desired regiochemistry. The use of pyridine N-oxides often favors substitution at the C-2 and C-6 positions. nih.gov Starting with a pre-functionalized pyridine, such as a 6-halopyridine, ensures that the subsequent reactions occur at the intended position.
Chemoselectivity: With both an aldehyde and a hydroxyl group in the target molecule, protecting group strategies are often indispensable. wikipedia.orgresearchgate.netnih.govjocpr.comcreative-peptides.com The aldehyde is highly susceptible to nucleophilic attack, so it may need to be protected, for example, as an acetal, during reactions involving strong nucleophiles like Grignard or organolithium reagents. wikipedia.org The choice of protecting group is critical, as it must be stable under the reaction conditions and easily removable without affecting other functional groups.
For the introduction of the tertiary alcohol via the addition of an organometallic reagent to a ketone, the chemoselectivity of the addition is also a key consideration, especially if other electrophilic sites are present in the molecule.
Optimization of Reaction Conditions for Enhanced Yields and Purity
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, temperature, catalyst, and reaction time.
For Grignard reactions, the solvent can have a significant impact on the reaction rate and selectivity. nih.gov Anhydrous ethers such as diethyl ether or tetrahydrofuran (B95107) (THF) are commonly used to stabilize the Grignard reagent. Temperature control is also critical; many Grignard reactions are initiated at low temperatures (e.g., 0 °C or -78 °C) to control the reactivity and minimize side reactions.
In palladium-catalyzed cross-coupling reactions, the choice of ligand is paramount for achieving high yields and turnover numbers. Phosphine-based ligands are commonly employed, and their steric and electronic properties can be fine-tuned to optimize the catalytic cycle. The base used in these reactions also plays a crucial role in the transmetalation step.
The purification of the final product and intermediates is another important aspect. Chromatographic techniques, such as column chromatography, are frequently used to separate the desired product from byproducts and unreacted starting materials. The choice of eluent and stationary phase must be carefully selected to achieve good separation.
The following table provides examples of how reaction conditions can be optimized for key transformations.
| Reaction Type | Parameter Optimized | Typical Conditions | Effect on Yield/Purity | Reference |
| Grignard Reaction | Solvent | Diethyl Ether vs. THF | Can affect solubility and reactivity of the Grignard reagent, influencing yield. | nih.gov |
| Grignard Reaction | Temperature | -78 °C to room temperature | Lower temperatures can improve selectivity and reduce side reactions. | nih.gov |
| Pd-Catalyzed Coupling | Ligand | Phosphine-based ligands | The choice of ligand can significantly impact catalytic activity and yield. | nih.gov |
| Acetal Deprotection | Acid Catalyst | Mild acid (e.g., acetic acid) vs. strong acid (e.g., HCl) | Mild conditions can prevent degradation of sensitive functional groups. | wikipedia.org |
Chemical Transformations and Reactivity Profiles of 6 2 Hydroxypropan 2 Yl Picolinaldehyde
Reactions Involving the Aldehyde Moiety
The aldehyde group, being a primary site for nucleophilic attack, is central to many of the characteristic reactions of this compound. wikipedia.orgmasterorganicchemistry.com
The aldehyde functionality of 6-(2-hydroxypropan-2-yl)picolinaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases or imines. dergipark.org.trnih.gov This reaction is of significant interest as pyridine-containing Schiff bases are important ligands in coordination chemistry and have applications in catalysis. wikipedia.orgresearchgate.net
The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond of the imine. nih.gov The reaction is typically catalyzed by acid, although the pyridine (B92270) nitrogen itself can influence the reaction rate.
For instance, the condensation of picolinaldehyde (pyridine-2-carboxaldehyde) with various aminophenol, aniline, and aminopyridine derivatives has been shown to produce heterocyclic Schiff bases in high yields. dergipark.org.tr Similarly, reactions with amino acids like alanine (B10760859) can form Schiff base ligands that are capable of coordinating with metal ions. researchgate.net
| Reactant | Product Type | Typical Conditions |
|---|---|---|
| Primary Amines (e.g., anilines, aminophenols) | Schiff Base/Imine | Reflux in ethanol |
| Amino Acids (e.g., alanine, tryptophan) | Schiff Base Ligand | Often in the presence of a metal ion (e.g., Cu(II), Ni(II)) |
| Hydrazines (e.g., 2-pyridylhydrazone) | Hydrazone | Condensation reaction |
This table summarizes typical condensation reactions of picolinaldehyde derivatives.
The electrophilic carbonyl carbon is susceptible to attack by a variety of nucleophiles. masterorganicchemistry.com These reactions lead to the formation of new carbon-carbon or carbon-heteroatom bonds at the former aldehyde position.
Carbonyl Additions:
Grignard Reagents: Addition of Grignard reagents (R-MgX) to the aldehyde would result in the formation of a secondary alcohol after an acidic workup. youtube.com This provides a versatile method for introducing a wide range of alkyl or aryl groups.
Cyanide Addition: The addition of a cyanide ion (from a source like KCN) would form a cyanohydrin, which is a useful intermediate for the synthesis of alpha-hydroxy acids and other derivatives. libretexts.org
Carbonyl Reductions: The aldehyde group can be readily reduced to a primary alcohol. libretexts.orgwikipedia.org The choice of reducing agent determines the selectivity of the reaction.
Sodium Borohydride (NaBH₄): A mild reducing agent that will selectively reduce the aldehyde to a primary alcohol without affecting other reducible groups that might be present. libretexts.orgwikipedia.org
Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent that will also reduce the aldehyde to a primary alcohol. libretexts.org
| Reagent | Product | Reaction Type |
|---|---|---|
| Grignard Reagent (e.g., CH₃MgBr) | Secondary Alcohol | Carbonyl Addition |
| Sodium Cyanide (NaCN) | Cyanohydrin | Carbonyl Addition |
| Sodium Borohydride (NaBH₄) | Primary Alcohol | Carbonyl Reduction |
| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Carbonyl Reduction |
This table outlines common carbonyl addition and reduction reactions applicable to the aldehyde group.
Reactions at the Secondary Alcohol Group
The tertiary alcohol group, specifically a 2-hydroxypropan-2-yl moiety, also presents a site for various chemical transformations.
Oxidation: Tertiary alcohols are generally resistant to oxidation under mild conditions because they lack a hydrogen atom on the carbinol carbon. ncert.nic.in Strong oxidizing agents and harsh conditions would be required to cleave the carbon-carbon bonds. However, specific reagents have been developed for the oxidation of secondary alcohols attached to pyridine rings. For instance, mixtures of chlorine and pyridine have been reported to selectively oxidize secondary alcohols over primary ones. acsgcipr.org Reagents like pyridinium (B92312) chlorochromate (PCC) are commonly used to oxidize primary and secondary alcohols to aldehydes and ketones, respectively. masterorganicchemistry.comnptel.ac.in
Esterification: The tertiary alcohol can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. This reaction is typically acid-catalyzed. The direct esterification of pyridine-2-methanol derivatives has been achieved using silver oxide and an alkyl iodide, suggesting a potential route for the esterification of the tertiary alcohol in the target molecule. researchgate.net
Ether Formation: The formation of ethers from tertiary alcohols can be achieved through reactions like the Williamson ether synthesis, though this is more effective for primary and secondary alcohols due to the potential for elimination reactions with tertiary substrates. masterorganicchemistry.com An alternative approach involves the acid-catalyzed reaction of the alcohol with another alcohol, or using specific catalysts to facilitate the formation of the ether linkage. organic-chemistry.org
Amine Derivatives: Direct conversion of the tertiary alcohol to an amine is a challenging transformation. It would likely require a multi-step sequence, such as conversion of the alcohol to a good leaving group (e.g., a tosylate), followed by nucleophilic substitution with an amine or ammonia (B1221849). pearson.comyoutube.com
Electrophilic and Nucleophilic Substitutions on the Pyridine Nucleus
The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This deactivation makes electrophilic aromatic substitution more difficult than on a benzene (B151609) ring and directs incoming electrophiles to the 3- and 5-positions. quora.comyoutube.com Conversely, the ring is more susceptible to nucleophilic aromatic substitution, which preferentially occurs at the 2-, 4-, and 6-positions. quora.comstackexchange.comquimicaorganica.org
Electrophilic Substitution: The presence of both an aldehyde and an alkyl alcohol substituent further influences the regioselectivity of electrophilic attack. Both groups are deactivating, directing incoming electrophiles to the meta positions (relative to their own position). Given the substitution pattern of this compound, electrophilic substitution would be expected to be very difficult and would likely occur at the C-3 or C-5 position of the pyridine ring. quora.com
Nucleophilic Substitution: The pyridine ring is activated towards nucleophilic attack, especially at the positions ortho and para to the nitrogen atom. stackexchange.comquimicaorganica.org In this molecule, the C-6 position is already substituted. Therefore, nucleophilic attack would be most likely to occur at the C-4 position. If a suitable leaving group were present on the ring, it could be displaced by a nucleophile.
Multi-Component Reaction Pathways Incorporating the Compound
The strategic placement of aldehyde and hydroxyl functionalities on a pyridine scaffold makes this compound a promising candidate for various multi-component reactions (MCRs). These reactions, which involve the one-pot combination of three or more reactants, offer an efficient route to complex molecular architectures. The reactivity of the aldehyde group is central to its participation in these transformations, while the bulky 6-(2-hydroxypropan-2-yl) group may exert significant steric and electronic effects on the reaction outcomes. Although specific literature detailing the participation of this compound in MCRs is not abundant, its reactivity can be extrapolated from known MCRs involving other substituted picolinaldehydes and sterically hindered aldehydes.
Prominent MCRs where this compound could serve as the aldehyde component include the Biginelli, Hantzsch, Passerini, and Ugi reactions. These reactions are foundational in combinatorial chemistry and drug discovery for generating libraries of structurally diverse compounds. wikipedia.orgorganic-chemistry.orgwikipedia.orgwikipedia.org
Biginelli Reaction Analogs
The Biginelli reaction is a three-component condensation that typically involves an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea, catalyzed by an acid. wikipedia.orgorganic-chemistry.org This reaction leads to the formation of dihydropyrimidinones, a class of compounds with significant pharmacological interest. nih.gov The generally accepted mechanism proceeds through the formation of an N-acyliminium ion intermediate from the aldehyde and urea, which is then attacked by the enol of the β-ketoester, followed by cyclization and dehydration. nih.gov
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst (Example) | Expected Product Class |
| This compound | Ethyl acetoacetate | Urea | Brønsted or Lewis Acid (e.g., HCl, Yb(OTf)₃) | 4-(6-(2-Hydroxypropan-2-yl)pyridin-2-yl)-5-(ethoxycarbonyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one |
| This compound | Ethyl acetoacetate | Thiourea | Brønsted or Lewis Acid (e.g., HCl, Yb(OTf)₃) | 4-(6-(2-Hydroxypropan-2-yl)pyridin-2-yl)-5-(ethoxycarbonyl)-6-methyl-3,4-dihydropyrimidine-2(1H)-thione |
Hantzsch Pyridine Synthesis Analogs
The Hantzsch pyridine synthesis is another classic MCR that combines an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium (B1175870) acetate. wikipedia.org The initial product is a 1,4-dihydropyridine, which can be subsequently oxidized to the corresponding pyridine derivative. nih.gov This reaction is instrumental in the synthesis of various calcium channel blockers. wikipedia.org The reaction mechanism is thought to involve the initial formation of a Knoevenagel condensation product from the aldehyde and one equivalent of the β-ketoester, and an enamine from the second equivalent of the β-ketoester and ammonia. These two intermediates then combine and cyclize. researchgate.net
The participation of this compound in the Hantzsch synthesis would likely yield a highly substituted dihydropyridine. The steric hindrance from the ortho-substituent on the picolinaldehyde could potentially decrease the reaction rate. Studies on Hantzsch reactions with bulky aldehydes have shown that steric effects can influence product yields. princeton.edu
| Reactant 1 | Reactant 2 (2 equiv.) | Reactant 3 | Condition | Expected Product Class |
| This compound | Ethyl acetoacetate | Ammonium Acetate | Reflux in Ethanol | Diethyl 1,4-dihydro-2,6-dimethyl-4-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)pyridine-3,5-dicarboxylate |
| This compound | Methyl acetoacetate | Ammonia | Microwave Irradiation | Dimethyl 1,4-dihydro-2,6-dimethyl-4-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)pyridine-3,5-dicarboxylate |
Passerini and Ugi Reactions
The Passerini and Ugi reactions are isocyanide-based MCRs that are extremely powerful in generating molecular diversity for drug discovery. wikipedia.orgwikipedia.orgrsc.org
The Passerini reaction is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org The reaction is believed to proceed through a concerted, cyclic transition state, especially in non-polar solvents. nih.gov
The Ugi reaction is a four-component condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide, yielding a bis-amide. wikipedia.orgorganic-chemistry.org The mechanism is thought to begin with the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. This is followed by the nucleophilic addition of the isocyanide and subsequent intramolecular rearrangement to form the final product. wikipedia.org
Both reactions are generally tolerant of a wide range of functional groups. The electrophilicity of the aldehyde is key, and while the pyridine nitrogen in this compound is electron-withdrawing, the bulky ortho-substituent could sterically hinder the approach of the other reactants. In such cases, the reaction might be slower compared to unhindered aldehydes. nih.gov However, the use of Lewis acid catalysis has been shown to improve the efficiency of Passerini reactions with less reactive carbonyl compounds. nih.gov
Table of Potential Passerini and Ugi Reaction Pathways
| Reaction | Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Solvent (Example) | Expected Product Class |
| Passerini | This compound | Acetic Acid | tert-Butyl isocyanide | - | Dichloromethane (DCM) | α-Acyloxy amide |
| Ugi | This compound | Benzylamine | Acetic Acid | tert-Butyl isocyanide | Methanol | Bis-amide |
Coordination Chemistry of 6 2 Hydroxypropan 2 Yl Picolinaldehyde As a Ligand
Ligand Design Principles and Potential Denticity
There is no available literature that discusses the design principles or the potential denticity of 6-(2-Hydroxypropan-2-yl)picolinaldehyde as a ligand in coordination chemistry. Picolinaldehyde and its derivatives are often investigated for their ability to act as ligands. wikipedia.orggoogle.comchemicalbook.com Typically, the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the aldehyde group can coordinate to a metal center, making it a potentially bidentate ligand. wikipedia.org The presence of the 2-hydroxypropan-2-yl group at the 6-position could influence the ligand's steric and electronic properties, but specific studies on this are absent.
Synthesis of Metal-Ligand Complexes with Transition Metals
Solvent Effects on Complex Formation
Information regarding the effects of different solvents on the formation of complexes with this compound is not available in the current scientific literature.
Stoichiometry and Ligand-to-Metal Ratios
There are no documented studies on the stoichiometry or ligand-to-metal ratios of complexes formed with this compound.
Structural Elucidation of Coordination Compounds
As no complexes of this compound have been reported, there is no information on their structural elucidation.
Single-Crystal X-ray Diffraction Studies of Complex Architectures
No single-crystal X-ray diffraction studies have been published for any coordination compounds of this compound. This technique is crucial for determining the precise three-dimensional arrangement of atoms within a crystalline structure. wikipedia.org
Analysis of Coordination Geometries (e.g., Trigonal Bipyramidal, Square Planar, Octahedral)
Due to the absence of synthesized and structurally characterized complexes, there is no analysis of the coordination geometries that might be adopted by transition metals with this compound as a ligand. The coordination geometry of a metal complex is determined by the number and arrangement of ligands around the central metal ion. libretexts.org Common geometries for transition metal complexes include trigonal bipyramidal, square planar, and octahedral. libretexts.org
Electronic Structure and Bonding Characteristics within Metal Complexes
The electronic structure of metal complexes containing this compound and its analogs is primarily dictated by the coordination environment around the central metal ion, which includes the geometry of the complex and the nature of the donor atoms. The electronic spectra of these complexes provide valuable insights into the d-orbital splitting and the nature of metal-ligand bonding.
In related systems, such as those involving pyridine-2,6-dicarboxylic acid, the electronic spectra of copper(II) complexes have been characterized by π-π* and n-π* transitions. For instance, a supramolecular copper(II) compound exhibited a π-π* transition at 193 nm and an n-π* transition at 286 nm. ajol.info The electronic spectra of d-block metal complexes are a characteristic feature, with their colors arising from the absorption of light in the visible region. uomustansiriyah.edu.iq These absorptions are due to transitions between metal-centered d-orbitals ("d-d" transitions) and charge transfer bands between the metal and the ligand. uomustansiriyah.edu.iq
The geometry of the complex significantly influences the electronic spectrum. For example, d¹, d⁴, d⁶, and d⁹ complexes typically show one broad absorption band, while d², d³, d⁷, and d⁸ complexes exhibit three broad absorptions. d⁵ complexes, on the other hand, display a series of weak, sharp absorptions. uomustansiriyah.edu.iq In the case of nickel(II) complexes with a library of tripodal amine ligands containing oxime and other functional arms, the value of the crystal field splitting parameter, 10 Dq, was found to vary according to the nature of the third arm of the ligand, following the order: alkyl/aryl < amide < carboxylate < alcohol < pyridyl < oxime. nih.gov This highlights the sensitivity of the electronic structure to subtle changes in the ligand framework.
For cobalt(II) complexes with picolinic acid derivatives, electronic UV-Vis data have indicated a high-spin octahedral geometry in solution. researchgate.net The electronic spectra of cobalt(II) complexes are generally consistent with octahedral geometry, showing characteristic d-d transitions. nih.gov
The bonding in these complexes typically involves the nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde or the deprotonated alcohol group, leading to the formation of stable chelate rings. Infrared spectroscopy is a key technique to confirm the coordination mode. In copper(II) complexes with a tridentate NNO functionalized ligand, the involvement of the phenolic oxygen, imino-nitrogen, and pyridine nitrogen in chelation with the metal ion has been confirmed by the shifts in their respective vibrational frequencies. nih.gov
Magnetic Properties of Metal-Containing Complexes
The magnetic properties of metal complexes are a direct consequence of the number of unpaired electrons in the d-orbitals of the metal ion and the interactions between these electrons. The magnetic susceptibility of a complex provides information about its spin state (high-spin or low-spin) and any magnetic coupling between metal centers in polynuclear complexes.
The magnetic moment of a complex can be used to determine the number of unpaired electrons. For instance, the spin-only magnetic moment for a single unpaired electron (S=1/2) is 1.73 B.M. ajol.info Deviations from this value can indicate orbital contributions or magnetic exchange interactions.
In a study of a supramolecular copper(II) compound with pyridine-2,6-dicarboxylic acid, a room temperature magnetic moment of 1.67 B.M. was recorded. ajol.info This value, being slightly less than the spin-only value, was suggested to be due to hydrogen bonding effects. ajol.info Copper(II) complexes with tridentate Schiff bases have shown paramagnetic character comparable to mononuclear copper(II) complexes. nih.gov
For copper(II) complexes with derivatives of picolinic acid, such as 6-methylpicolinic acid and 6-bromopicolinic acid, both paramagnetic and antiferromagnetic behaviors have been observed. researchgate.net The complex with 6-methylpicolinic acid was found to be paramagnetic, while the 6-bromopicolinic acid derivative exhibited antiferromagnetic interactions at low temperatures. researchgate.net This demonstrates that subtle changes to the ligand structure can significantly influence the magnetic properties of the resulting complexes.
Cobalt(II) complexes with picolinic acid derivatives have been shown to exhibit magnetic behavior characteristic of Co(II) systems with significant spin-orbit coupling and weak antiferromagnetic interactions. researchgate.net The magnetic moments of cobalt(II) complexes generally indicate a high-spin octahedral arrangement with three unpaired electrons. nih.gov
The nature of bridging ligands in polynuclear complexes plays a crucial role in mediating magnetic exchange interactions. For instance, in dinuclear copper(II) complexes, the type of bridging ligand can lead to either ferromagnetic or antiferromagnetic coupling between the metal centers.
A summary of magnetic properties for related complexes is presented in the table below.
| Compound/Complex Family | Metal Ion | Magnetic Behavior | Magnetic Moment (μ_eff) [B.M.] | Reference |
| Supramolecular compound with pyridine-2,6-dicarboxylic acid | Cu(II) | Paramagnetic | 1.67 | ajol.info |
| Complexes with tridentate NNO Schiff base | Cu(II) | Paramagnetic | 1.72 - 1.74 | nih.gov |
| Complex with 6-methylpicolinic acid | Cu(II) | Paramagnetic | - | researchgate.net |
| Complex with 6-bromopicolinic acid | Cu(II) | Antiferromagnetic (at low T) | - | researchgate.net |
| Complexes with picolinic acid derivatives | Co(II) | Weak antiferromagnetic | - | researchgate.net |
Catalytic Applications of 6 2 Hydroxypropan 2 Yl Picolinaldehyde Derived Systems
Utilization as a Ligand in Homogeneous and Heterogeneous Catalysis
The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the aldehyde group in 6-(2-hydroxypropan-2-yl)picolinaldehyde make it a potential bidentate ligand for coordinating with a variety of transition metals. The formation of stable chelate rings with metal centers is a common feature of picolinic acid and its derivatives, which often enhances the catalytic efficacy of the metal ion. kcl.ac.uk The bulky 2-hydroxypropan-2-yl group at the 6-position can provide significant steric hindrance around the metal center, which can be advantageous in controlling the selectivity of catalytic reactions.
In homogeneous catalysis, metal complexes of ligands structurally similar to this compound are employed in a range of transformations. For instance, pyridine-2,6-dicarboxamide derivatives are known to form complexes that have been explored for their catalytic and biological activities. mdpi.com It is plausible that this compound could form complexes with metals like palladium, nickel, copper, and iron, which could then be utilized in cross-coupling reactions, oxidations, or reductions.
For heterogeneous catalysis, the ligand could be immobilized on a solid support. For example, supported ionic liquid phase (SILP) catalysis has been successfully used with pyridine-containing ligands for reactions such as aminocarbonylation. nih.gov A derivative of this compound could potentially be anchored to a solid support, creating a recyclable catalyst with enhanced stability and ease of separation from the reaction products.
| Ligand Type | Potential Metal Partners | Potential Catalytic Application |
| Picolinaldehyde Derivative | Pd, Ni, Cu, Fe | Cross-coupling, Oxidation, Reduction |
| Immobilized Pyridine Ligand | Pd | Aminocarbonylation, Heck, Suzuki |
Role in Transition Metal-Mediated Organic Transformations
Transition metal complexes derived from picolinaldehyde-type ligands are instrumental in a variety of organic transformations. The electronic properties of the pyridine ring and the coordinating aldehyde can be fine-tuned by substituents, thereby influencing the reactivity of the metallic center.
The this compound ligand could be particularly useful in reactions where steric bulk is a key factor in determining the outcome. For example, in polymerization or oligomerization reactions, the steric environment around the metal center can control the chain growth and branching. Palladium and nickel complexes with 2-(N-alkylcarboxamide)-6-iminopyridine ligands have shown high activity for ethylene (B1197577) dimerization and vinyl-polymerization of norbornene.
Furthermore, the presence of the hydroxyl group in the 2-hydroxypropan-2-yl substituent could allow for the formation of tridentate ligands after deprotonation, potentially leading to more rigid and stable metal complexes with distinct catalytic properties.
Mechanistic Investigations of Catalytic Cycles (e.g., Aldehyde-Catalyzed Cope-type Hydroamination)
While there are no specific mechanistic studies on this compound, research on aldehyde-catalyzed Cope-type hydroamination provides a framework for understanding its potential role. In these reactions, an aldehyde catalyst facilitates the formation of a mixed aminal intermediate, which then undergoes an intramolecular hydroamination. The efficiency of this process is highly dependent on the nature of the aldehyde catalyst.
Mechanistic investigations have revealed that the reaction can be first-order in the aldehyde catalyst. The key is the reversible formation of the aminal, allowing for the catalytic cycle to proceed efficiently. It is conceivable that this compound could act as a catalyst in such transformations. The steric and electronic properties of the 2-hydroxypropan-2-yl group would likely influence the equilibrium of the aminal formation and the rate of the subsequent intramolecular hydroamination step. The bulky substituent might favor the dissociation of the product, thus preventing catalyst inhibition.
Stereoselective Catalysis with Chiral Derivatives
The development of chiral derivatives of this compound opens the door to its application in stereoselective catalysis. Asymmetric synthesis is a cornerstone of modern organic chemistry, and chiral ligands are crucial for achieving high enantioselectivity.
Chiral picolinaldehyde derivatives can be synthesized and used as ligands for transition metals in a variety of asymmetric reactions. For instance, chiral amino alcohols derived from nicotine (B1678760) have been used as ligands in the asymmetric addition of diethylzinc (B1219324) to aldehydes. acs.org Similarly, chiral N-heterocyclic carbene (NHC) precursors can be derived from picolinaldehydes to catalyze asymmetric annulation reactions, leading to the synthesis of chiral heterocyclic compounds with excellent enantioselectivities. researchgate.net
A chiral version of this compound, for example, by introducing a chiral center in the side chain or by creating a planar chiral scaffold, could be a valuable tool for asymmetric catalysis. The combination of the coordinating pyridine and aldehyde functionalities with a well-defined chiral environment could lead to highly effective catalysts for reactions such as asymmetric reductions, oxidations, and carbon-carbon bond-forming reactions. The bulky nature of the side group could play a critical role in creating a specific chiral pocket around the metal center, thereby enhancing stereochemical control.
| Chiral Ligand Type | Potential Asymmetric Reaction |
| Chiral Amino Alcohol Derivative | Asymmetric Alkylation |
| Chiral N-Heterocyclic Carbene | Asymmetric Annulation |
| Planar Chiral Pyridine | Asymmetric Acylation |
Theoretical and Computational Chemistry of 6 2 Hydroxypropan 2 Yl Picolinaldehyde and Its Derivatives
Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost to predict the electronic properties of molecules. For picolinaldehyde derivatives, DFT is instrumental in understanding their electronic structure and inherent reactivity. These calculations typically focus on the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals (HOMO-LUMO gap) is a critical indicator of chemical reactivity and kinetic stability.
Studies on related pyridine-based ligands demonstrate that the distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attack. researchgate.net In a molecule like 6-(2-hydroxypropan-2-yl)picolinaldehyde, the HOMO is expected to be localized on the electron-rich pyridine (B92270) ring and the oxygen atom of the hydroxyl group, while the LUMO is likely centered on the electron-deficient aldehyde group and the pyridine ring. This distribution dictates the molecule's role as a potential ligand and its reactivity in organic transformations.
The reactivity of this compound can be quantified through various DFT-derived descriptors. These global reactivity descriptors, including electronegativity, chemical hardness, and global electrophilicity index, provide a framework for comparing its reactivity with other related compounds. For instance, a smaller HOMO-LUMO gap generally signifies higher reactivity. DFT calculations on similar aromatic aldehydes and pyridine derivatives have successfully correlated these computed parameters with experimentally observed biological and chemical activities. researchgate.net
Table 1: Representative Frontier Molecular Orbital Data for Picolinaldehyde Derivatives from DFT Calculations
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Picolinaldehyde | -7.12 | -1.85 | 5.27 |
| 6-Methylpicolinaldehyde | -6.98 | -1.79 | 5.19 |
| 6-Hydroxypicolinaldehyde | -6.85 | -2.01 | 4.84 |
This table presents hypothetical but representative data based on typical DFT calculation results for related compounds to illustrate the concepts.
Molecular Dynamics and Conformational Analysis of the Free Ligand and its Complexes
The static picture provided by DFT is complemented by molecular dynamics (MD) simulations, which explore the conformational landscape of a molecule over time. nih.govnih.gov For a flexible ligand like this compound, which has rotatable bonds connecting the hydroxypropyl group to the pyridine ring, conformational analysis is crucial. rsc.orgresearchgate.net The relative orientation of the aldehyde and the hydroxypropyl group can significantly influence its binding properties and reactivity.
MD simulations can model the ligand in different solvent environments to understand how intermolecular interactions affect its preferred conformation. nih.gov By simulating the system over nanoseconds or longer, it is possible to identify the most stable conformers and the energy barriers between them. This information is vital for understanding how the ligand might adapt its shape upon binding to a metal center or an enzyme's active site. nih.gov
When this compound acts as a ligand in a metal complex, MD simulations become even more critical. These simulations can reveal the dynamic stability of the complex, fluctuations in bond lengths and angles, and the role of solvent molecules in the coordination sphere. rsc.org For instance, simulations can show how the coordination of the ligand to a metal ion restricts its conformational freedom and which conformer is preferentially stabilized upon complexation. nih.gov
Prediction of Reaction Pathways and Selectivity Profiles
Computational chemistry provides powerful tools for predicting the most likely pathways for chemical reactions, including the transition states and intermediates involved. For this compound, this could involve predicting the outcomes of reactions at the aldehyde group or the formation of macrocycles involving the pyridine nitrogen and the hydroxyl group.
By mapping the potential energy surface of a reaction, computational methods can determine the activation energies for different possible pathways, thus predicting the kinetic and thermodynamic products. This is particularly useful for understanding and predicting the selectivity (chemo-, regio-, and stereo-selectivity) of a reaction. For example, in reactions involving pyridine-based macrocycle formation, computational studies have been used to predict the feasibility of cyclization pathways. nih.govillinois.edu
Computational models can also be employed to investigate the role of catalysts in directing the outcome of a reaction. For instance, if this compound were to undergo a palladium-catalyzed cross-coupling reaction, DFT calculations could be used to elucidate the catalytic cycle, identify the rate-determining step, and explain the observed selectivity. researchgate.net These predictive capabilities are invaluable for designing new synthetic routes and optimizing reaction conditions.
Computational Studies of Ligand-Metal Interactions and Complex Stability
A primary chemical role for this compound is as a chelating ligand for metal ions. Computational chemistry offers a detailed understanding of the nature and strength of the interactions between the ligand and a metal center. nih.gov DFT calculations can be used to determine the geometry of the resulting metal complexes and to quantify the binding energy. nih.gov
The stability of these complexes can be assessed by calculating the free energy of formation. royalsocietypublishing.org This allows for a comparison of the stability of complexes with different metal ions or with different coordination modes of the ligand. For pyridine-based ligands, studies have shown how substituents on the pyridine ring can modulate the stability and electronic properties of the resulting metal complexes. acs.org The hydroxypropyl group in this compound is expected to influence the steric and electronic environment around the metal center, which can be precisely modeled.
Furthermore, computational methods can break down the total interaction energy into components such as electrostatic attraction, Pauli repulsion, and orbital interactions. This provides a deeper understanding of the nature of the metal-ligand bond. Such analyses have been performed for a wide range of pyridine and bipyridine complexes, revealing trends in binding affinity and stability across the transition metals. nih.govnih.govacs.org
Table 2: Representative Calculated Binding Energies of Pyridine-Type Ligands to Divalent Metal Ions
| Metal Ion | Ligand | Calculated Binding Energy (kcal/mol) |
|---|---|---|
| Cu(II) | Pyridine | -55.2 |
| Ni(II) | Pyridine | -52.8 |
| Zn(II) | Pyridine | -48.5 |
| Cu(II) | 2,2'-Bipyridine | -75.6 |
This table presents hypothetical but representative data based on typical DFT calculation results for related systems to illustrate the concepts. nih.gov
Role As a Versatile Building Block in Complex Organic Synthesis
Precursor in the Synthesis of Diverse Heterocyclic Scaffolds
The reactivity of the aldehyde and the pyridine (B92270) nitrogen atom in 6-(2-Hydroxypropan-2-yl)picolinaldehyde makes it an excellent starting material for the synthesis of various fused and unfused heterocyclic scaffolds. The aldehyde group can readily participate in condensation reactions with a wide range of nucleophiles, including amines, hydrazines, and active methylene (B1212753) compounds, to form imines, hydrazones, and carbon-carbon double bonds, respectively. These intermediates can then undergo intramolecular cyclization to yield a variety of heterocyclic rings.
For instance, in reactions analogous to those of other picolinaldehydes, it can be condensed with amino compounds to form Schiff bases, which are not only stable ligands for coordination chemistry but also key intermediates for further transformations. A classic reaction is the condensation with an amine followed by cyclization, a common strategy for building fused ring systems. For example, reaction with an amino-heterocycle could lead to the formation of fused imidazopyridine or pyrazolopyridine systems, which are prevalent motifs in many biologically active molecules.
The general strategies for constructing fused pyridine heterocycles often involve the reaction of a functionalized pyridine with a binucleophilic partner. In the case of this compound, the aldehyde serves as an electrophilic handle for cyclization.
Table 1: Potential Heterocyclic Scaffolds from this compound
| Reactant | Intermediate | Potential Heterocyclic Product | Ring System Formed |
|---|---|---|---|
| Hydrazine | Hydrazone | Pyrazolopyridine | Fused 5-membered ring |
| Amidines | N-Acyl-imine | Imidazopyridine | Fused 5-membered ring |
| β-Ketoesters | Knoevenagel adduct | Pyrido[1,2-a]pyrimidinone | Fused 6-membered ring |
These transformations highlight the compound's utility in generating a diverse array of heterocyclic structures from a single, readily accessible starting material.
Intermediate in Multi-Step Convergent Synthetic Sequences
In complex molecule synthesis, a convergent approach, where different fragments of a target molecule are synthesized independently before being coupled, is often more efficient than a linear sequence. The bifunctional nature of this compound makes it an ideal intermediate for such strategies.
A hypothetical convergent synthesis of a complex drug-like molecule could involve the separate synthesis of two key fragments. One fragment could be designed to react specifically with the aldehyde group of this compound, while the other fragment could be prepared for coupling at a different position, for instance, through a substitution reaction on the pyridine ring after its activation.
For example, a synthetic plan could involve:
Fragment A Synthesis: Preparation of a complex amine-containing fragment.
Fragment B Synthesis: Preparation of this compound.
Coupling Step 1: Reaction of Fragment A with the aldehyde of Fragment B via reductive amination to form a secondary amine linkage.
Fragment C Synthesis: Preparation of a boronic acid derivative.
Coupling Step 2: Suzuki coupling of Fragment C with the pyridine ring of the product from Step 3 (potentially requiring prior halogenation of the pyridine ring).
This convergent approach allows for the rapid assembly of a complex final product from well-defined intermediates, and this compound serves as a crucial linchpin, connecting different parts of the molecule. This strategy is particularly valuable in medicinal chemistry for the synthesis of analogs for structure-activity relationship (SAR) studies.
Chemo- and Regioselective Transformations for Elaborated Molecular Architectures
The presence of multiple functional groups—an aldehyde, a tertiary alcohol, and a pyridine ring—necessitates careful control of reaction conditions to achieve chemo- and regioselectivity. The distinct reactivity of these groups can be exploited to selectively modify one part of the molecule while leaving the others intact.
Aldehyde Transformations: The aldehyde is the most electrophilic site and is susceptible to nucleophilic attack and oxidation. It can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride, or oxidized to a carboxylic acid using reagents like potassium permanganate. cymitquimica.com It can also be protected as an acetal (B89532) to allow for reactions at other sites.
Alcohol Transformations: The tertiary alcohol is less reactive than the aldehyde. It can be protected using standard protecting groups for alcohols, such as a silyl (B83357) ether (e.g., TBDMS) or a benzyl (B1604629) ether, if subsequent steps involve harsh acidic or basic conditions. The hydroxyl group can also be used as a handle for esterification or etherification to introduce new functionalities.
Pyridine Ring Transformations: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated to form pyridinium (B92312) salts. The pyridine ring itself can undergo electrophilic substitution, although it is generally less reactive than benzene (B151609). More commonly, it participates in metal-catalyzed cross-coupling reactions (like Suzuki or Stille coupling) after prior functionalization, for example, by converting a C-H bond to a C-Halogen bond.
Table 2: Examples of Chemo- and Regioselective Reactions
| Target Functional Group | Reagent/Condition | Transformation | Product Type |
|---|---|---|---|
| Aldehyde | NaBH₄ | Selective reduction | Pyridyl-diol |
| Aldehyde | Ethylene (B1197577) glycol, H⁺ | Acetal protection | Protected aldehyde |
| Hydroxyl Group | TBDMSCl, Imidazole | Silyl ether protection | Protected alcohol |
The ability to perform these selective transformations allows for the stepwise and controlled elaboration of the this compound scaffold into more complex and highly functionalized molecular architectures.
Applications in Scaffold Diversification and Library Synthesis
Scaffold diversification and the synthesis of compound libraries are cornerstone strategies in modern drug discovery and chemical biology. The goal is to generate a large number of structurally related compounds from a common core, or scaffold, for high-throughput screening. This compound is an excellent candidate for such endeavors due to its multiple points of diversification.
Starting from this single scaffold, a library of diverse compounds can be generated by systematically varying the substituents at its three key positions:
The Aldehyde Group: A variety of amines, hydrazines, or hydroxylamines can be reacted with the aldehyde to generate a library of imines, hydrazones, or oximes. Subsequent reduction can lead to a diverse set of secondary amines.
The Hydroxyl Group: The tertiary alcohol can be esterified or etherified with a range of carboxylic acids or alkyl halides, introducing a variety of functional groups and changing the steric and electronic properties of this part of the molecule.
The Pyridine Ring: The pyridine ring can be functionalized at its available C-H positions. For example, after halogenation, a diverse set of aryl, alkyl, or heteroaryl groups can be introduced via palladium-catalyzed cross-coupling reactions.
This "build-couple-pair" approach allows for the rapid generation of a large and diverse library of compounds from a single, versatile starting material. Screening such a library against biological targets can accelerate the identification of new hit compounds for drug development. The structural complexity and three-dimensional character that can be built from the this compound scaffold make the resulting library particularly valuable for exploring new areas of chemical space. nih.govresearchgate.netnih.gov
Future Prospects and Emerging Research Avenues for 6 2 Hydroxypropan 2 Yl Picolinaldehyde
Innovations in Green Synthetic Methodologies
The development of environmentally benign synthetic routes is a cornerstone of modern chemistry. nih.gov Future research into 6-(2-Hydroxypropan-2-yl)picolinaldehyde will likely prioritize the adoption of green chemistry principles to minimize waste and energy consumption. researchgate.net
Current synthetic approaches often rely on conventional methods that may involve hazardous reagents or solvents. Innovations in this area could focus on several key strategies:
Biocatalysis: Utilizing enzymes or whole-cell systems to catalyze the synthesis could offer high selectivity under mild conditions, significantly reducing the environmental impact. acs.org The synthesis of bio-based chemicals and materials from renewable feedstocks is a growing area of green chemistry. researchgate.net
Alternative Energy Sources: The use of microwave irradiation, ultrasound, or mechanochemistry can accelerate reaction times and reduce energy usage compared to traditional heating methods. researchgate.net These techniques often lead to higher yields and cleaner reaction profiles.
Green Solvents: Replacing traditional organic solvents with greener alternatives such as water, supercritical fluids (like CO2), or bio-derived solvents (e.g., glycerol-derived ionic liquids) can drastically reduce the toxicity and environmental footprint of the synthesis process. researchgate.netmdpi.com
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. Future synthetic designs will aim for high atom economy, potentially through cascade or one-pot reactions. acs.org
Table 1: Comparison of Conventional vs. Potential Green Synthetic Approaches
| Feature | Conventional Synthesis | Potential Green Synthesis |
|---|---|---|
| Catalyst | Often uses heavy metal catalysts. | Biocatalysts (enzymes), photocatalysts. researchgate.net |
| Solvent | Volatile organic compounds (VOCs). | Water, supercritical CO2, ionic liquids, deep eutectic solvents. mdpi.com |
| Energy Source | Conventional heating (oil baths). | Microwaves, ultrasound, mechanochemistry. researchgate.net |
| Waste Profile | Higher generation of hazardous waste. | Minimized waste, focus on biodegradable byproducts. nih.gov |
| Feedstock | Often petroleum-based. | Potential for bio-based, renewable feedstocks. researchgate.net |
Exploration of Novel Coordination Architectures and Metal-Organic Frameworks
The pyridine (B92270) nitrogen and aldehyde oxygen atoms of this compound make it an excellent candidate as a ligand for constructing coordination polymers and Metal-Organic Frameworks (MOFs). mdpi.com MOFs are highly porous materials with applications in gas storage, separation, and catalysis. mdpi.comnih.gov
The presence of the bulky and hydrogen-bonding capable 2-hydroxypropan-2-yl group is expected to impart unique structural features to the resulting coordination architectures. Future research directions include:
Dimensionality Control: Investigating how synthetic conditions (e.g., temperature, solvent, pH) and the choice of metal ion can be used to control the dimensionality of the resulting framework, from 1D chains to complex 3D networks. mdpi.com
Functional Pores: The hydroxy group extending into the pores of a potential MOF could create specific binding sites for guest molecules, leading to materials with high selectivity for adsorption or separation processes.
Stimuli-Responsive Materials: Incorporating photoresponsive or thermally responsive behavior by modifying the ligand or metal cluster could lead to "smart" materials. Photoresponsive MOFs can be designed using ligands that undergo conformational changes upon irradiation, such as those based on azobenzene. mdpi.com
Lanthanide-Based Frameworks: The use of lanthanide ions as the metal nodes could result in materials with interesting luminescent or magnetic properties, with potential applications in sensing and medical imaging. mdpi.com
Table 2: Potential Metal Ions and Resulting Framework Properties
| Metal Ion Family | Potential Properties of MOFs | Example Application Areas |
|---|---|---|
| Transition Metals (e.g., Zn, Cu, Co) | High porosity, catalytic activity. nih.gov | Gas storage, catalysis, separation. nih.gov |
| Lanthanides (e.g., Eu, Tb, Er) | Luminescence, magnetism. mdpi.com | Chemical sensors, bio-imaging, optoelectronics. mdpi.com |
| Alkali/Alkaline Earth Metals (e.g., Mg, Ca) | Biocompatibility, lower toxicity. | Drug delivery, biomedical applications. |
| Actinides (e.g., U, Th) | Unique coordination geometries, potential for gas adsorption. mdpi.com | Gas separation, catalysis. |
Development of Advanced Catalytic Systems for Sustainable Chemistry
The design of efficient and selective catalysts is crucial for sustainable chemical manufacturing. researchgate.net this compound can serve as a versatile ligand in homogeneous and heterogeneous catalysis. nih.gov The electronic properties of the pyridine ring and the steric bulk of the hydroxypropyl group can be fine-tuned to influence the activity and selectivity of a metal catalyst.
Emerging research in this area could involve:
Asymmetric Catalysis: By introducing chirality to the ligand structure, it may be possible to develop catalysts for enantioselective transformations, which are of high importance in the pharmaceutical industry.
Oxidation Catalysis: Complexes of this ligand with metals like copper or cobalt could be explored as catalysts for the selective oxidation of alcohols or hydrocarbons, potentially using green oxidants like hydrogen peroxide or even air. researchgate.net
C-H Functionalization: Ligand design plays a critical role in palladium-catalyzed C-H functionalization reactions, which offer more direct and atom-economical routes to complex molecules. nih.gov The specific steric and electronic properties of this ligand could offer advantages in this rapidly developing field.
Photocatalysis: Incorporating this ligand into light-absorbing metal complexes could lead to novel photocatalysts for organic transformations or for applications like CO2 reduction and water splitting. acs.org
Interdisciplinary Research Opportunities in Material Science and Supramolecular Chemistry
The intersection of materials science and supramolecular chemistry offers exciting prospects for creating functional materials with precisely controlled properties. researchgate.net Supramolecular chemistry focuses on the assembly of molecules through non-covalent interactions, such as hydrogen bonding and π-π stacking.
The this compound molecule is well-suited for supramolecular assembly due to its key features:
Hydrogen Bonding: The prominent hydroxyl group is a strong hydrogen bond donor and acceptor, enabling the formation of predictable, self-assembled structures like layers or networks in the solid state. nih.gov
π-π Stacking: The aromatic pyridine ring can participate in π-π stacking interactions, further directing the assembly of molecules into ordered architectures.
Host-Guest Chemistry: The molecule could be incorporated into larger host structures, like calixarenes or cyclodextrins, where the hydroxypropyl group can act as a recognition site for specific guest molecules. nih.gov
These properties open the door to interdisciplinary research in:
Crystal Engineering: Systematically studying how modifications to the molecular structure influence the crystal packing to design materials with desired optical or electronic properties.
Liquid Crystals: Designing derivatives of the compound that exhibit liquid crystalline phases, which are essential for display technologies.
Functional Gels: Using the molecule as a building block for supramolecular gels, which can respond to external stimuli like temperature or pH, finding applications in areas like tissue engineering and controlled release.
By exploring these avenues, researchers can unlock the full potential of this compound as a versatile component in the development of next-generation materials and chemical technologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
